2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde
CAS No.: 1161864-76-1
Cat. No.: VC4181678
Molecular Formula: C12H8ClNO3S
Molecular Weight: 281.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1161864-76-1 |
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Molecular Formula | C12H8ClNO3S |
Molecular Weight | 281.71 |
IUPAC Name | 2-(4-chlorophenyl)sulfonylpyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C12H8ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H |
Standard InChI Key | FBAZCELBFYPBRV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde consists of a pyridine ring substituted at the 2-position with a sulfonyl group (-SO2-) linked to a 4-chlorophenyl group and at the 3-position with an aldehyde functional group (-CHO). This arrangement confers distinct electronic and steric properties:
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Pyridine core: Provides a rigid aromatic framework capable of π-π stacking and hydrogen bonding.
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Sulfonyl group: Enhances polarity and electron-withdrawing characteristics, potentially influencing reactivity and biological interactions.
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4-Chlorophenyl moiety: Introduces hydrophobic and halogen-bonding capabilities, common in pharmacologically active compounds.
Table 1: Comparative molecular data for related compounds
*Calculated based on structural analogs.
Synthetic Pathways and Reaction Mechanisms
Oxidation of Thioether Precursors
The most plausible route to 2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde involves the oxidation of a thioether intermediate, 2-((4-chlorophenyl)thio)nicotinaldehyde, to the corresponding sulfone. This aligns with methodologies described for analogous compounds:
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Thioether formation: Coupling 2-mercaptonicotinaldehyde with 4-chlorobenzene derivatives via nucleophilic aromatic substitution.
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Sulfone synthesis: Oxidation using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.
Key Reaction:
Alternative Routes
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Friedel-Crafts sulfonylation: Direct introduction of the sulfonyl group to the pyridine ring using 4-chlorobenzenesulfonyl chloride in the presence of Lewis acids like AlCl₃.
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Cross-coupling reactions: Palladium-catalyzed coupling between halopyridines and sulfonyl-containing aryl boronic acids .
Physicochemical Properties and Stability
Spectral Data (Predicted)
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IR spectroscopy: Strong absorption bands at ~1300 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch).
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NMR:
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group; limited solubility in water .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the aldehyde group.
Biological and Industrial Applications
Material Science Applications
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Coordination chemistry: The aldehyde and sulfonyl groups may act as ligands for transition metals, enabling use in catalysis or sensor design.
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Polymer precursors: Potential monomer for synthesizing conjugated polymers with optoelectronic properties.
Quantity | Estimated Cost (USD) | Supplier |
---|---|---|
100 mg | $150–$300 | Key Organics Ltd. |
1 g | $1,000–$2,500 | SynQuest Laboratories |
Synthetic Hurdles
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Oxidation control: Over-oxidation to sulfonic acids must be mitigated via careful reagent stoichiometry.
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Purification challenges: Separation from byproducts (e.g., sulfoxides) requires advanced chromatographic techniques .
Comparative Analysis with Analogous Compounds
Sulfonyl vs. Sulfanyl Derivatives
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Reactivity: Sulfonyl groups are less nucleophilic but more oxidizing than sulfanyl groups.
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Bioavailability: Sulfones generally exhibit higher metabolic stability compared to thioethers .
Table 3: Functional group impact on properties
Property | Sulfonyl Derivative | Sulfanyl Derivative |
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Polarity | High | Moderate |
Oxidation State | +4 (S) | -2 (S) |
Common Applications | Pharmaceuticals, polymers | Agrochemicals, ligands |
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